O-Benzyl-L-serine methyl ester hydrochloride CAS number 19525-87-2
O-Benzyl-L-serine methyl ester hydrochloride CAS number 19525-87-2
An In-Depth Technical Guide to O-Benzyl-L-serine methyl ester hydrochloride (CAS 19525-87-2)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of O-Benzyl-L-serine methyl ester hydrochloride, a critical serine derivative for researchers and professionals in peptide synthesis and pharmaceutical development. We will delve into its synthesis, characterization, core applications, and safe handling, moving beyond simple data recitation to explain the underlying chemical principles and strategic considerations in its use.
Introduction: The Strategic Importance of a Doubly Protected Serine
O-Benzyl-L-serine methyl ester hydrochloride is a derivative of the non-essential amino acid L-serine.[1][] Its value in synthetic chemistry stems from the strategic protection of two of its three reactive functional groups: the side-chain hydroxyl group and the C-terminal carboxylic acid.
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Side-Chain Protection: The hydroxyl group of serine is reactive and can cause unwanted side reactions during peptide coupling. It is protected here as a benzyl ether (Bzl) . The Bzl group is notably stable under a variety of conditions but can be removed via catalytic hydrogenation (e.g., H₂/Pd), making it an excellent choice in many synthetic strategies.[3]
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C-Terminus Protection: The carboxylic acid is protected as a methyl ester (OMe) . This prevents the carboxyl group from reacting during the formation of a peptide bond at the N-terminus. The methyl ester can be saponified (hydrolyzed with a base) when the free carboxylate is required.
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N-Terminus Availability: The α-amino group remains as a free amine, protonated in the hydrochloride salt form. This makes the molecule ready for nucleophilic attack, typically in amide bond formation, once neutralized.
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Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which enhances its stability, crystallinity, and ease of handling compared to the free base, which can be an oil and less stable.[4]
This "ready-to-couple" configuration, with orthogonal protection on the side chain and C-terminus, makes it a versatile and efficient building block in complex organic synthesis.[5][]
Physicochemical and Spectroscopic Characterization
Precise identification and purity assessment are paramount. The key properties of O-Benzyl-L-serine methyl ester hydrochloride are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 19525-87-2 | [4][5][7] |
| Molecular Formula | C₁₁H₁₅NO₃·HCl | [4][5][] |
| Molecular Weight | 245.71 g/mol | [4][5][] |
| Appearance | White to off-white powder/crystal | [4][5][] |
| Melting Point | 150 - 152 °C | [4][5][7] |
| Optical Rotation | [α]D²⁰ = +4 ± 2º (c=3 in MeOH) | [4][5] |
| Storage | 0 - 8 °C, away from moisture | [5][7][8] |
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the material is a critical first step in any experiment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Protocol: ¹H NMR Characterization
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Sample Preparation: Dissolve ~5-10 mg of O-Benzyl-L-serine methyl ester hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
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Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
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Analysis: The resulting spectrum should be consistent with the structure. Key signals must be identified and their integration must correspond to the number of protons.
Table 2: Representative ¹H NMR (500 MHz, DMSO-d₆) Signal Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.7 | Broad singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium salt, often broad. |
| ~7.3-7.4 | Multiplet | 5H | Phenyl H | Aromatic protons of the benzyl protecting group. |
| ~4.6 | Singlet | 2H | -O-CH₂ -Ph | Methylene protons of the benzyl group. |
| ~4.3 | Triplet | 1H | α-CH | The chiral proton on the serine backbone. |
| ~3.8 | Doublet of doublets | 2H | β-CH₂ | The two diastereotopic protons adjacent to the ether oxygen. |
| ~3.7 | Singlet | 3H | -O-CH₃ | Protons of the methyl ester protecting group. |
Note: Exact chemical shifts can vary based on solvent and concentration. The presence and correct integration of all these signals provide high confidence in the material's identity. Further analysis by IR spectroscopy would show characteristic C=O (ester) and N-H (ammonium) stretches, while mass spectrometry would confirm the molecular weight of the parent ion.[9]
Synthesis Pathway and Rationale
The synthesis of O-Benzyl-L-serine methyl ester hydrochloride from L-serine is a classic example of protecting group chemistry. The goal is to selectively modify the hydroxyl and carboxyl groups while leaving the amine untouched for later reactions.
The benzyl ether on the serine side chain offers different deprotection chemistry compared to the tert-butyl (tBu) group commonly used in Fmoc synthesis. [3]This orthogonality is key for complex syntheses, such as creating branched or cyclic peptides where specific protecting groups need to be removed while others remain intact. [10][11]
Intermediate for Novel Therapeutics
Beyond peptides, this compound serves as a chiral building block for a wide range of pharmaceuticals. [4]The protected serine scaffold allows for selective modification at the N-terminus, opening pathways to novel enzyme inhibitors, neuroprotective agents, and other complex molecular architectures where the stereochemistry of the serine backbone is crucial. [][12]
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential to ensure user safety and maintain the integrity of the compound.
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Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN166 (EU) or NIOSH (US) standards, chemical-resistant gloves, and a lab coat. [13]* Handling: Avoid dust formation. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [8][13]* Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C. [5][7]* First Aid:
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In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move the person into fresh air.
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If ingested: Rinse mouth with water. [13]* Stability: The compound is stable under recommended storage conditions. Avoid strong oxidizing agents. Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, and hydrogen chloride gas. [8][13]
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Conclusion
O-Benzyl-L-serine methyl ester hydrochloride is more than just a serine derivative; it is a strategically designed synthetic tool. Its pre-protected side chain and C-terminus, combined with an available N-terminus, provide an efficient and reliable building block for constructing complex peptides and pharmaceutical molecules. A thorough understanding of its properties, the rationale behind its synthesis, and its role in orthogonal protection schemes empowers researchers to leverage its full potential in advancing drug discovery and biochemical research.
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